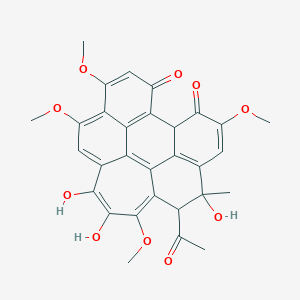

Shiraiachrome A

Descripción general

Descripción

Shiraiachrome A is a member of the perylenequinone class of natural products, which also includes the elsinochromes, the calphostins, and cercosporin . It is comprised of an oxidized pentacyclic core as well as a 7-membered carbocyclic ring .

Synthesis Analysis

Intramolecular 1,8-diketone aldol reactions were studied as a tool for the construction of the seven-membered rings of Shiraiachrome A . Conditions were identified to obtain the relative stereochemistries present in the natural product with excellent diastereoselectivity .Molecular Structure Analysis

The molecular formula of Shiraiachrome A is C30H26O10 . It has a molecular weight of 546.52100 .Chemical Reactions Analysis

Intramolecular 1,8-diketone aldol reactions were studied for the construction of the seven-membered rings of Shiraiachrome A . The conditions were identified to obtain the relative stereochemistries present in the natural product with excellent diastereoselectivity .Physical And Chemical Properties Analysis

Shiraiachrome A has a density of 1.55g/cm3 . Its boiling point is 996.3ºC at 760mmHg . The exact mass is 546.15300 .Aplicaciones Científicas De Investigación

Anti-angiogenic Properties : Shiraiachrome A exhibits significant anti-angiogenic effects, which could be valuable in treating diseases like cancer, rheumatoid arthritis, and diabetic retinopathy. It inhibits the proliferation, migration, and tube formation of human microvascular endothelial cells, and suppresses the autophosphorylation of receptor tyrosine kinases involved in angiogenesis (Tong et al., 2004).

Antitumor and Antiviral Agents : As a cytotoxic principle in Shiraia bambusicola, Shiraiachrome A and its derivatives demonstrate potential as antitumor and antiviral agents, with certain derivatives showing potent cytotoxicity against solid tumor cells and strong antiviral activity against HSV-1 and HSV-2. These compounds also inhibit protein kinase C, suggesting their usefulness in cancer treatment (Wang et al., 1992).

Synthesis Research : Studies have been conducted on the synthesis of the cores of hypocrellin and shiraiachrome, exploring intramolecular 1,8-diketone aldol reactions for constructing the seven-membered rings of these compounds. This research aids in understanding the chemical structure and potential synthetic pathways for Shiraiachrome A (O'brien et al., 2010).

Conformation and Tautomerism Studies : The conformation and tautomerism of perylenequinones like Shiraiachrome A have been investigated, with a focus on understanding their behavior in solution and their structural dynamics. This is crucial for their potential medical applications, particularly in photodynamic therapy (Mazzini et al., 2001).

Immunostimulating Activity : A polysaccharide from Shiraia bambusicola, related to Shiraiachrome A, has shown immunostimulating activity, indicating potential applications in enhancing immune responses (Wang et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

16-acetyl-12,13,17-trihydroxy-7,9,14,20-tetramethoxy-17-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3,6,8,10,12,14,18(23),19-nonaene-5,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O10/c1-10(31)25-24-21-17-11(26(33)28(35)29(24)40-6)7-14(37-3)20-15(38-4)9-13(32)19(22(17)20)23-18(21)12(30(25,2)36)8-16(39-5)27(23)34/h7-9,23,25,33,35-36H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZXESCNYAMPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C2=C(C(=C(C3=CC(=C4C(=CC(=O)C5=C4C3=C2C6=C(C1(C)O)C=C(C(=O)C65)OC)OC)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924912 | |

| Record name | 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Shiraiachrome A | |

CAS RN |

124709-39-3 | |

| Record name | Shiraiachrome A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124709393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetyl-1,5,9-trihydroxy-3,7,11,12-tetramethoxy-5-methyl-5,8a-dihydro-2H-cyclohepta[ghi]perylene-2,8(4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

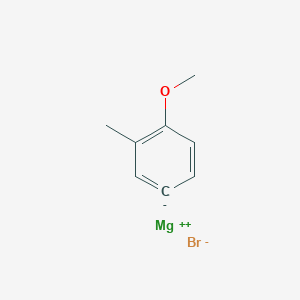

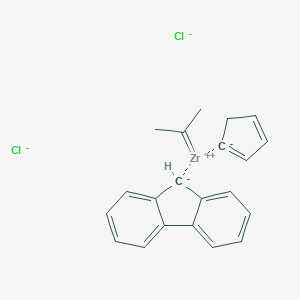

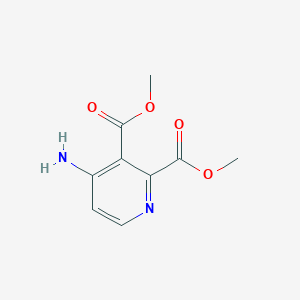

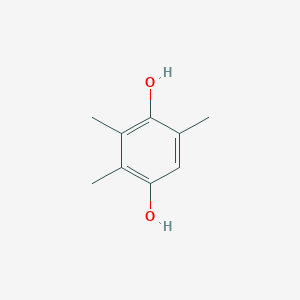

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

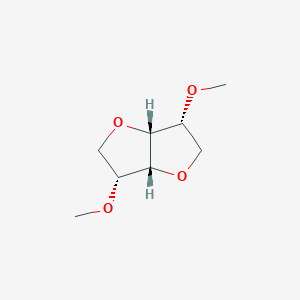

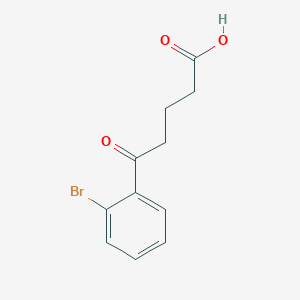

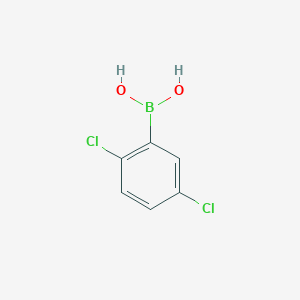

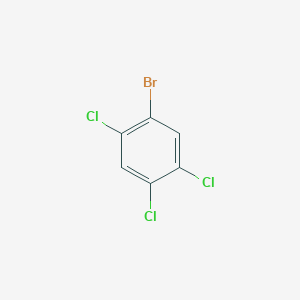

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)

![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)

![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)